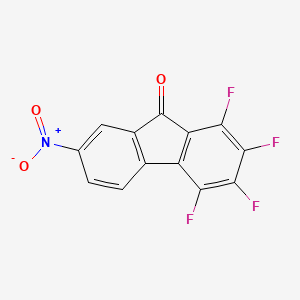
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one is a chemical compound with the molecular formula C₁₃H₃F₄NO₃ and a molecular weight of 297.16 g/mol This compound is characterized by the presence of four fluorine atoms and a nitro group attached to a fluorenone core
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one typically involves the fluorination of fluorenone derivatives followed by nitration. One common synthetic route includes the reaction of fluorenone with fluorinating agents such as sulfur tetrafluoride (SF₄) under controlled conditions to introduce the fluorine atoms. The resulting tetrafluorofluorenone is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product. These methods often include advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) for reduction and electrophilic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one exerts its effects is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrafluoro-7-nitro-fluoren-9-one can be compared with other fluorinated fluorenone derivatives, such as:
1,2,3,4-Tetrafluorofluoren-9-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-5,6,7,8-tetrafluorofluoren-9-one: Similar structure but different positioning of the nitro group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
17533-03-8 |
|---|---|
Formule moléculaire |
C13H3F4NO3 |
Poids moléculaire |
297.16 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H3F4NO3/c14-9-7-5-2-1-4(18(20)21)3-6(5)13(19)8(7)10(15)12(17)11(9)16/h1-3H |
Clé InChI |
WESFPEHTDPKBIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=C(C(=C3F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


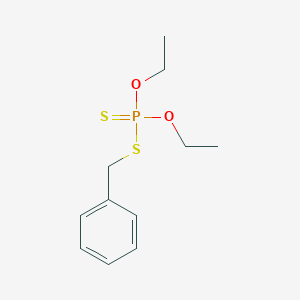




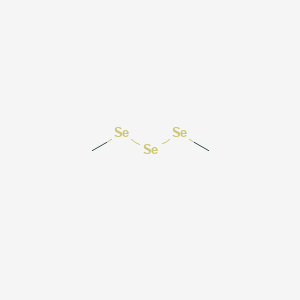
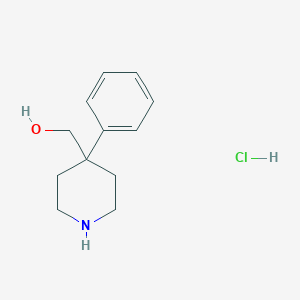
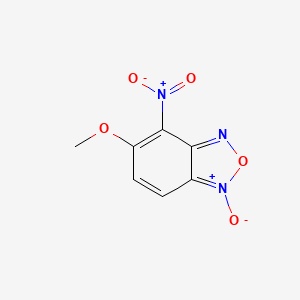

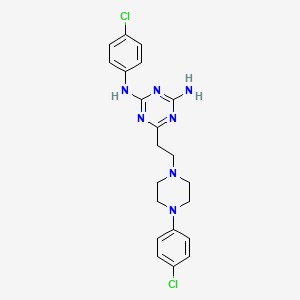
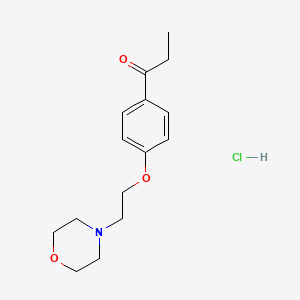
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
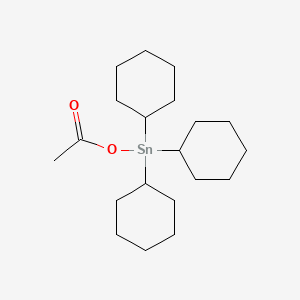
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
